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These application notes provide a detailed overview of the clinical trial design for Phase 1/2

studies of TAK-611 (also known as SHP611 and cebsulfase alfa), an investigational enzyme
replacement therapy for metachromatic leukodystrophy (MLD). The information compiled is

based on publicly available data from clinical trial registries and publications.

Introduction

Metachromatic leukodystrophy (MLD) is a rare, fatal lysosomal storage disease caused by a
deficiency of the enzyme arylsulfatase A (ASA). This deficiency leads to the accumulation of
sulfatides in the central and peripheral nervous systems, resulting in progressive demyelination
and severe neurological deficits. TAK-611 is a recombinant human arylsulfatase A (rhASA)
developed as an enzyme replacement therapy to address the underlying enzymatic deficiency
in MLD.[1][2] This document details the design and protocols of the initial Phase 1/2 clinical
studies aimed at evaluating the safety, tolerability, and potential efficacy of intrathecally
administered TAK-611 in pediatric patients with MLD.

Important Note: In July 2023, it was announced that a Phase 2 trial of TAK-611 did not meet its
primary and secondary endpoints.[3][4] Takeda is analyzing the results, and the program is
likely to be discontinued.[2][4] Despite this, the clinical trials have been extended to allow
continued access for enrolled patients, and the company is exploring future options.[5]
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Mechanism of Action

TAK-611 is designed to replace the deficient ASA enzyme in patients with MLD. Administered
intrathecally, the recombinant enzyme is delivered directly to the cerebrospinal fluid (CSF),
facilitating its distribution within the central nervous system. The proposed mechanism involves
the uptake of rhASA by cells in the brain and spinal cord, where it can then degrade the
accumulated sulfatides, potentially slowing or halting the progression of neurological damage.
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Mechanism of action of TAK-611 in MLD.

Phase 1/2 Clinical Trial Design (NCT01510028)

The initial Phase 1/2 study of TAK-611 was a multicenter, open-label, dose-escalation trial
designed to assess the safety and tolerability of intrathecally delivered rhASA in children with
MLD.[6][7]
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Parameter Description
) A Study of Intrathecal SHP611 in Children With
Study Title .
Metachromatic Leukodystrophy
ClinicalTrials.gov ID NCT01510028
Phase Phase 1/2

Study Design

Open-label, dose-escalation

Patient Population

Children with MLD with symptom onset at < 30

months of age.[7]

Number of Patients

24[7]

Intrathecal administration of TAK-611 every

Treatment Regimen
other week (EOW) for 38 weeks.[7]

- Cohort 1: 10 mg EOW (n=6) - Cohort 2: 30 mg
EOW (n=6) - Cohort 3: 100 mg EOW (n=6) -
Cohort 4: 100 mg EOW (revised manufacturing

Dose Cohorts

process, n=6)[7]

Safety and tolerability of intrathecally delivered

Primary Endpoint
TAK-611.[7]

- Change in cerebrospinal fluid (CSF) sulfatide
] and lysosulfatide levels.[7] - Change in motor
Secondary Endpoints ]
function as assessed by the Gross Motor

Function Measure-88 (GMFM-88) total score.[7]

Experimental Protocols
Intrathecal Administration of TAK-611

A key aspect of the trial was the intrathecal delivery of TAK-611. An intrathecal drug delivery
device (IDDD) was surgically implanted in each patient after enrollment to facilitate the
administration of the study drug every other week.[6] In instances where the IDDD could not be
used, the drug was administered via lumbar puncture.[6]
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Safety and Tolerability Assessment

The primary endpoint of the Phase 1/2 study was the safety and tolerability of TAK-611. This
was evaluated through the continuous monitoring and recording of adverse events (AEs) and
serious adverse events (SAEs). No rhASA-related SAEs were reported in the study.[7]
However, 25% of patients experienced an SAE related to the intrathecal device or the drug
delivery method.[7]

Efficacy Assessments

Cerebrospinal Fluid (CSF) Sulfatide and Lysosulfatide Levels: A secondary endpoint involved
measuring the change in CSF sulfatide and lysosulfatide levels. In the two cohorts receiving
the 100 mg dose, mean CSF sulfatide and lysosulfatide levels decreased to within the normal
range following treatment.[7]

Motor Function: Motor function was assessed using the Gross Motor Function Measure-88
(GMFM-88). While a general decline in motor function was observed over time, there was a
trend towards a less pronounced decline in patients who received the 100 mg dose.[7]

Phase 1/2 Clinical Trial Workflow

The following diagram illustrates the general workflow of the Phase 1/2 clinical trial for TAK-611
(NCT01510028).
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Workflow of the Phase 1/2 clinical trial for TAK-611.
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Summary of Available Quantitative Data

While detailed patient-level data is not publicly available, the following table summarizes the
key quantitative outcomes from the Phase 1/2 study (NCT01510028).

Outcome Measure Dose Cohort Result
SAEs related to rhASA All Cohorts 0%
SAEs related to device/delivery  All Cohorts 25%
Mean CSF Sulfatide and o

) 100 mg Cohorts Fell to within normal ranges.[7]
Lysosulfatide Levels

] Tendency towards a less

Motor Function (GMFM-88) 100 mg Cohorts

pronounced decline.[7]

Subsequent Phase 2 Study (NCT03771898)

A follow-up Phase 2 study, known as the EMBOLDEN trial (NCT03771898), was initiated to
further evaluate the efficacy and safety of TAK-611.[8][9] This study aimed to assess the effect
of a 150 mg weekly intrathecal dose on gross motor function over 106 weeks.[8] As mentioned,
this trial did not meet its primary and secondary endpoints.[3][4]

Conclusion

The initial Phase 1/2 clinical trial of TAK-611 demonstrated that intrathecal administration of
rhASA was generally well-tolerated in children with MLD.[7] The study also showed promising
preliminary signals of efficacy, with reductions in CSF sulfatide levels and a potential slowing of
motor function decline at the highest dose.[7] However, the subsequent Phase 2 study did not
confirm these benefits, leading to the likely discontinuation of the program.[3][4] These findings
underscore the challenges in developing effective treatments for neurodegenerative lysosomal
storage diseases and highlight the importance of robust clinical trial design in evaluating novel
therapies.
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tak-611]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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